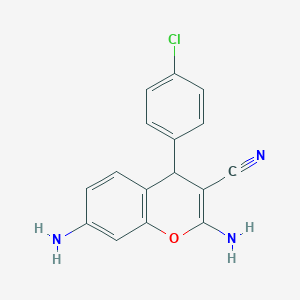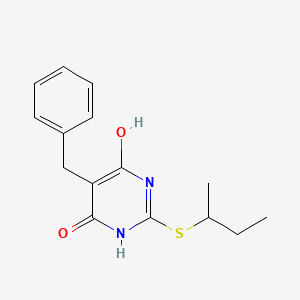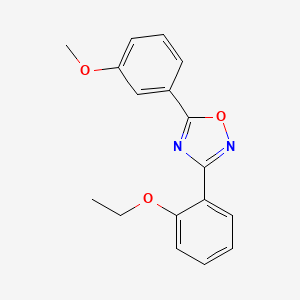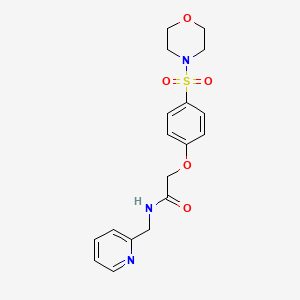
2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile
描述
2,7-Diamino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile typically involves multi-component reactions. One common method includes the reaction of 4-chlorobenzaldehyde, malononitrile, and 2-amino-3-cyano-4H-chromene under basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or triethylamine in a solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatographic techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or cyano groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; solvents like ethanol or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学研究应用
2,7-Diamino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Biological Research: It is used in the study of enzyme inhibition and molecular docking studies to understand its interaction with biological targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other bioactive molecules and pharmaceuticals.
作用机制
The mechanism of action of 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in cancer cells. Molecular docking studies have shown that it can bind to the active sites of enzymes, thereby blocking their function and inducing cell death .
相似化合物的比较
4H-chromene-3-carbonitrile derivatives: These compounds share a similar core structure but differ in the substituents attached to the chromene ring.
4-chlorophenyl derivatives: Compounds with a 4-chlorophenyl group exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness: 2,7-Diamino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile is unique due to the presence of both amino and cyano groups, which contribute to its diverse reactivity and biological activity. The combination of these functional groups enhances its potential as a therapeutic agent.
属性
IUPAC Name |
2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-10-3-1-9(2-4-10)15-12-6-5-11(19)7-14(12)21-16(20)13(15)8-18/h1-7,15H,19-20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNYAEYNWIUTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324061 | |
| Record name | 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201288 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326919-63-5 | |
| Record name | 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methyl-2-[3-(1-propyl-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5027784.png)
![Ethyl (4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5027794.png)

![(3Z)-5-(4-bromophenyl)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-one](/img/structure/B5027804.png)

![3-chloro-6-fluoro-N-[2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5027823.png)


![4-[2-(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid](/img/structure/B5027841.png)



![3-(2-furylmethyl)-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5027864.png)
